molecular formula C13H11Cl2NO2 B1597211 3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol CAS No. 287928-00-1

3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol

Cat. No.: B1597211
CAS No.: 287928-00-1
M. Wt: 284.13 g/mol
InChI Key: ADYDVUVRSUDGRW-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol is a chemical compound with a complex structure that includes a pyridine ring substituted with a 2,4-dichlorobenzyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-methyl-4-hydroxypyridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorines or to convert the hydroxyl group to a hydrogen.

    Substitution: The chlorines on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution with an amine could produce an amine derivative of the original compound.

Scientific Research Applications

3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the dichlorobenzyl group.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol involves its interaction with biological molecules. The dichlorobenzyl group is known for its antimicrobial properties, which may involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The hydroxyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dichlorobenzyl)Oxy]benzaldehyde
  • 2-[(3,4-Dichlorobenzyl)Oxy]-3-Methoxybenzaldehyde
  • 4-[(3,4-Dichlorobenzyl)Oxy]benzaldehyde

Uniqueness

3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol is unique due to the presence of both the pyridine ring and the dichlorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The pyridine ring enhances its solubility and reactivity, while the dichlorobenzyl group provides antimicrobial activity.

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methoxy]-2-methyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2/c1-8-13(12(17)4-5-16-8)18-7-9-2-3-10(14)6-11(9)15/h2-6H,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYDVUVRSUDGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1)OCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381895
Record name 3-[(2,4-Dichlorophenyl)methoxy]-2-methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287928-00-1
Record name 3-[(2,4-Dichlorophenyl)methoxy]-2-methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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